(-)-cis-Myrtanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

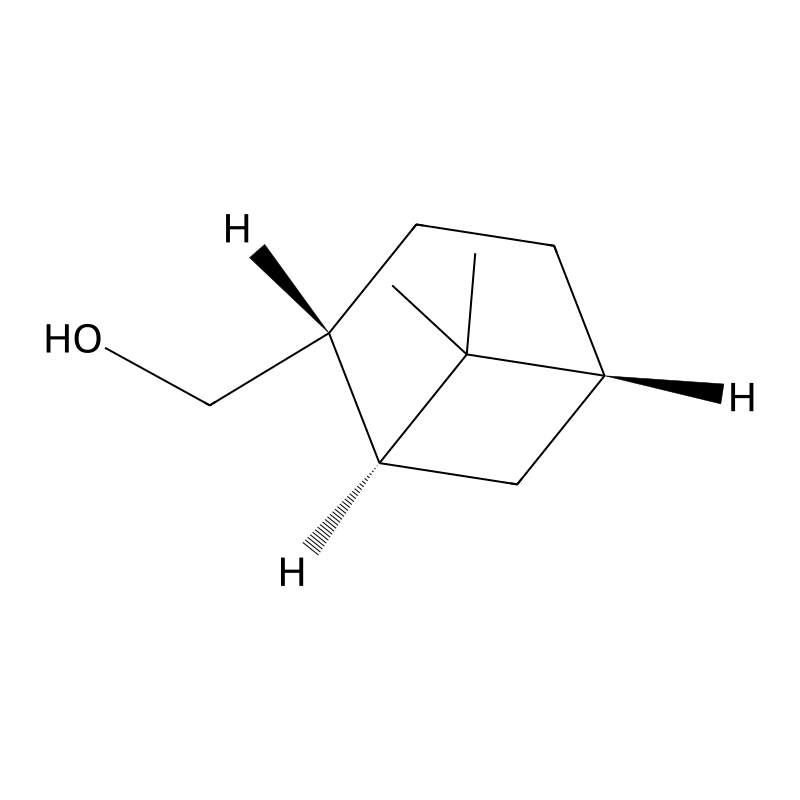

(-)-cis-Myrtanol is a naturally occurring monoterpenoid alcohol characterized by its chiral structure, specifically the (-)-cis isomer. This compound is primarily found in essential oils derived from various plant species, contributing to its pleasant aroma, which makes it valuable in the fragrance and flavor industries. The molecular formula of (-)-cis-Myrtanol is CHO, with a molar mass of approximately 154.25 g/mol. Its IUPAC name is [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol, indicating its complex bicyclic structure that plays a significant role in its chemical behavior and biological activity .

- Antimicrobial activity: (-)-cis-Myrtanol may exhibit antimicrobial properties against certain bacteria and fungi.

Antimicrobial Activity:

Studies suggest that (-)-cis-Myrtanol possesses antimicrobial properties. Research has shown it to be effective against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans [1]. The exact mechanism of action remains under investigation, but it's believed to involve disruption of microbial membranes [1].

Source

[1] J-W. Kim et al., "Fungicidal activity and mode of action of alpha-pinene and cis-myrtanol against Candida albicans," Archives of Pharmacal Research, vol. 27, no. 12, pp. 1210-1215, 2004. []

- Oxidation: This compound can be oxidized to form myrtenal or myrtenone using agents like potassium permanganate or chromium trioxide .

- Reduction: It can undergo reduction to yield various alcohol derivatives when treated with reducing agents such as sodium borohydride or lithium aluminum hydride .

- Substitution: The hydroxyl group in (-)-cis-Myrtanol can be substituted with other functional groups through nucleophilic substitution reactions .

These reactions are instrumental in synthesizing derivatives that may have enhanced properties for specific applications.

Research indicates that (-)-cis-Myrtanol possesses several biological activities, including:

- Antimicrobial Properties: Studies suggest that (-)-cis-Myrtanol disrupts microbial cell membranes, leading to cell lysis and death, making it a candidate for use in antimicrobial formulations .

- Anti-inflammatory and Antioxidant Effects: Preliminary studies have shown potential anti-inflammatory and antioxidant properties, suggesting its utility in therapeutic applications .

The compound's interaction with olfactory receptors also highlights its significance in sensory biology and potential therapeutic avenues.

Several methods exist for synthesizing (-)-cis-Myrtanol:

- Hydrogenation of Myrtenal: This method involves the hydrogenation of myrtenal using a palladium on carbon catalyst under mild conditions .

- Reduction of Myrtenone: Another route includes the reduction of myrtenone using sodium borohydride or lithium aluminum hydride in inert solvents like tetrahydrofuran or diethyl ether .

- Grignard Reactions: (-)-cis-Myrtanol can also be synthesized via Grignard reactions involving alkylation processes .

These synthetic routes are optimized for yield and purity to meet industrial demands.

(-)-cis-Myrtanol finds applications across various industries:

- Fragrance and Flavor Industry: Its pleasant aroma makes it a popular ingredient in perfumes and food flavorings.

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses, particularly in antimicrobial formulations.

- Cosmetics: The compound's fragrance properties make it suitable for use in cosmetic products.

Interaction studies have focused on the compound's olfactory receptor binding and antimicrobial mechanisms. Research indicates that (-)-cis-Myrtanol interacts with specific receptors responsible for scent perception and exhibits activity against various microbial strains by compromising cell membrane integrity . These studies are crucial for understanding the compound's full potential in both sensory applications and health-related fields.

Several compounds share structural similarities with (-)-cis-Myrtanol, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Myrtenal | Monoterpenoid aldehyde | Precursor to (-)-cis-Myrtanol; used in fragrances |

| Myrtenone | Monoterpenoid ketone | Exhibits different biological activities; more potent as an insect repellent |

| Limonene | Monoterpenoid | Known for citrus aroma; widely used as a solvent |

| Carvone | Monoterpenoid ketone | Characteristic minty aroma; used in flavoring |

The uniqueness of (-)-cis-Myrtanol lies in its specific chiral configuration and the resultant biological activity profile, distinguishing it from other similar compounds.

Molecular Formula and Mass (C10H18O, 154.25 g/mol)

(-)-cis-Myrtanol represents a monoterpenoid alcohol with the molecular formula C10H18O and a precise molecular mass of 154.25 grams per mole [1] [2] [3]. The compound belongs to the bicyclic monoterpene family, characterized by its ten-carbon skeleton derived from two isoprene units [4]. The molecular weight determination has been consistently verified across multiple analytical platforms, with the exact mass calculated as 154.135765 atomic mass units [5] [6].

The elemental composition consists of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom, reflecting the typical monoterpene structure with an additional hydroxyl functional group [1] [7]. This specific molecular formula distinguishes (-)-cis-Myrtanol from its structural isomers and provides the foundation for its unique physicochemical properties.

Bicyclic Terpene Framework

The structural backbone of (-)-cis-Myrtanol is built upon a bicyclo[3.1.1]heptane framework, which represents a rigid, cage-like molecular architecture [1] [2] [5]. This bicyclic system consists of a seven-membered ring system with two bridging connections, creating a highly constrained three-dimensional structure [8]. The framework exhibits two methyl substituents at the 6-position, generating a quaternary carbon center that significantly influences the molecule's conformational properties [1] [5].

The bicyclic nature of the compound originates from the cyclization of geranyl diphosphate through monoterpene synthase-catalyzed reactions [9]. The [3.1.1] designation indicates the specific ring fusion pattern, where the two rings share a common edge through bridgehead carbon atoms [8]. This structural motif is characteristic of pinane-derived monoterpenes and contributes to the compound's stability and distinctive chemical behavior [10] [4].

The rigid bicyclic framework restricts molecular flexibility, resulting in well-defined stereochemical relationships between substituents [5]. The geometric constraints imposed by this structure are crucial for understanding the compound's reactivity patterns and biological interactions [9].

Stereochemical Configuration: (1S,2R,5S)

The stereochemical configuration of (-)-cis-Myrtanol is precisely defined as (1S,2R,5S), indicating the absolute configuration at the three chiral centers within the bicyclic framework [1] [10]. This specific stereochemical arrangement determines the compound's optical activity and contributes to its levorotatory nature, hence the (-) designation in its nomenclature [10] [11].

The stereochemical assignments follow the Cahn-Ingold-Prelog priority rules, where the hydroxymethyl group is positioned at the C2 carbon in a specific spatial orientation relative to the bicyclic framework [1] [5]. The cis designation refers to the relative configuration between the hydroxymethyl group and the bridgehead hydrogen atoms [10]. This stereochemical arrangement is critical for the compound's biological activity and its interactions with chiral environments [12].

Compared to other myrtanol stereoisomers, the (1S,2R,5S) configuration of (-)-cis-Myrtanol exhibits distinct optical rotation properties and specific refractive index values [13] [14] [15]. The stereochemical integrity of this configuration is maintained under normal storage and handling conditions, contributing to the compound's stability profile [16].

Physical Properties

Refractive Index and Optical Rotation

The refractive index of (-)-cis-Myrtanol has been precisely measured as n20/D 1.492, representing a characteristic optical property that reflects the compound's molecular density and polarizability [13]. This value is consistent across multiple analytical determinations and serves as a reliable identification parameter for quality control purposes [13] [15]. The refractive index measurement is typically conducted at 20°C using sodium D-line illumination (589.3 nm) following standard analytical protocols [17] [11].

The optical rotation of (-)-cis-Myrtanol demonstrates its chiral nature, with the compound exhibiting levorotatory behavior as indicated by the (-) prefix in its systematic name [10] [11]. While specific rotation values vary depending on solvent and concentration conditions, the compound consistently shows negative optical rotation values when measured under standardized conditions [17] [15]. The optical activity arises from the asymmetric carbon centers within the bicyclic framework and provides definitive evidence of the compound's stereochemical purity [11].

Temperature and solvent effects significantly influence both refractive index and optical rotation measurements [17] [11]. Standard measurement protocols typically employ chloroform or neat liquid conditions to ensure reproducible results [14] [15]. These optical properties serve as fundamental analytical parameters for stereochemical identification and purity assessment of (-)-cis-Myrtanol samples.

Solubility Parameters and LogP Value

The solubility characteristics of (-)-cis-Myrtanol are quantitatively described by its LogS value of -2.134, indicating moderate solubility in aqueous systems [6]. This parameter suggests that the compound exhibits limited water solubility due to its predominantly hydrophobic bicyclic framework, while maintaining sufficient polarity through its hydroxyl functional group [6] [18]. The calculated water solubility is approximately 426.9 mg/L under standard conditions, reflecting the balance between hydrophobic and hydrophilic molecular regions [19].

The partition coefficient (LogP) value of 1.521 demonstrates (-)-cis-Myrtanol's moderate lipophilicity [6] [15]. This LogP value indicates favorable distribution into organic phases while maintaining some aqueous solubility, making the compound suitable for various industrial applications [6]. The LogP parameter is particularly relevant for understanding the compound's behavior in biological systems and extraction processes [18].

Additional solubility parameters include excellent solubility in common organic solvents such as ethanol, chloroform, and other polar organic media [16]. The compound's amphiphilic nature, resulting from the combination of the hydrophobic bicyclic framework and the polar hydroxyl group, influences its interfacial properties and makes it valuable in formulation chemistry [6] [18].

Spectroscopic Characteristics

The spectroscopic profile of (-)-cis-Myrtanol provides comprehensive structural information through multiple analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [20] [21] [22]. The hydroxyl group exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, typical of primary alcohol O-H stretching vibrations [20] [22]. Additional characteristic bands appear in the fingerprint region, corresponding to C-C stretching and C-H bending modes specific to the bicyclic framework [21] [22].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural elucidation of (-)-cis-Myrtanol [23] [24]. The ¹³C NMR spectrum displays characteristic chemical shifts for different carbon environments within the molecule [23]. The primary carbon bearing the hydroxyl group appears at approximately 68.7 ppm, while the quaternary carbon centers resonate in the 40.6-46.0 ppm range [23]. The bridgehead carbons exhibit chemical shifts between 28.8-34.3 ppm, and the methyl carbon signals appear around 23.8 ppm [23].

¹H NMR spectroscopy reveals the hydroxymethyl protons as a characteristic multiplet around 3.99 ppm [23]. The bridgehead protons appear in the 2.13-2.41 ppm region, while the methyl protons resonate in the upfield region between 0.84-1.30 ppm [23]. Mass spectrometry confirms the molecular ion peak at m/z 154, consistent with the molecular formula [25]. These spectroscopic characteristics provide a comprehensive analytical fingerprint for compound identification and purity assessment.

Chemical Reactivity Profile

Hydroxyl Group Functionality

The primary hydroxyl group in (-)-cis-Myrtanol serves as the principal reactive site, exhibiting typical primary alcohol reactivity patterns . The hydroxymethyl functionality can undergo standard alcohol transformations, including oxidation reactions to form the corresponding aldehyde (myrtenal) or further oxidation to produce ketone derivatives [28] [29] . The reactivity of this functional group is influenced by the bicyclic framework, which provides steric hindrance that can affect reaction rates and selectivity [12] .

Oxidation reactions of the hydroxyl group can be achieved using various oxidizing agents . Potassium permanganate in aqueous medium effectively converts the primary alcohol to myrtenal, while chromium trioxide under acidic conditions can lead to further oxidation products . The selective oxidation to the aldehyde stage is particularly important for synthetic applications, as myrtenal serves as a valuable intermediate in fragrance and pharmaceutical chemistry [29] [30].

The hydroxyl group also participates in substitution reactions, where nucleophilic displacement can replace the hydroxy group with other functional groups . Acid chlorides in the presence of base (such as pyridine) facilitate these transformations, allowing for the preparation of various derivatives . Esterification reactions with carboxylic acids under acid catalysis provide access to ester derivatives, expanding the compound's utility in synthetic chemistry .

Stability Under Various Conditions

(-)-cis-Myrtanol demonstrates good chemical stability under standard storage and handling conditions [16]. The compound requires storage at 2-8°C to maintain optimal stability and prevent degradation [16]. Under these conditions, the bicyclic framework remains intact, and the stereochemical configuration is preserved [12] [16]. The compound's stability is attributed to the rigid molecular structure that resists conformational changes and the absence of readily oxidizable functional groups beyond the primary alcohol [16].

Thermal stability studies indicate that (-)-cis-Myrtanol can withstand moderate heating without significant decomposition [16]. The boiling point of 127°C at 22 mmHg suggests reasonable thermal stability under reduced pressure conditions [16]. However, prolonged exposure to elevated temperatures may lead to dehydration reactions or rearrangement processes [31]. The flash point of 68°C indicates the temperature at which the compound can form ignitable vapor-air mixtures [16].

The compound shows stability across a range of pH conditions, though extreme acidic or basic environments may promote certain reaction pathways [31]. Under acidic conditions, the hydroxyl group may undergo protonation, potentially leading to elimination or substitution reactions [31]. Basic conditions generally do not affect the compound significantly, as the alcohol functionality is not sufficiently acidic to undergo deprotonation under mild basic conditions [31].

The biosynthetic formation of (-)-cis-Myrtanol follows the established terpenoid biosynthetic framework, which can be delineated into four distinct stages of increasing molecular complexity [1] [2] [3].

Primary Precursor Formation

The initial stage involves the synthesis of universal five-carbon building blocks through two independent pathways. The mevalonate pathway operates within the cytosol and begins with acetyl-CoA condensation, proceeding through a series of enzymatic transformations involving hydroxymethylglutaryl-CoA reductase and mevalonate kinase to generate isopentenyl diphosphate and dimethylallyl diphosphate [1] [4]. Alternatively, the methylerythritol phosphate pathway functions within plastids, utilizing pyruvate and glyceraldehyde-3-phosphate as starting materials through the action of 1-deoxy-D-xylulose-5-phosphate synthase and subsequent enzymatic steps [3] [5].

Research has demonstrated that plastid-localized methylerythritol phosphate pathway predominantly supplies precursors for monoterpene biosynthesis, including (-)-cis-Myrtanol formation [3]. The pathway exhibits circadian regulation, with peak activity during daylight hours, directly influencing the rhythmic emission of volatile monoterpenes from plant tissues [3].

Prenyl Diphosphate Assembly

The second stage encompasses the condensation of isopentenyl diphosphate and dimethylallyl diphosphate to form geranyl pyrophosphate, the immediate precursor for all monoterpenes [5] [6]. Geranyl pyrophosphate synthase, existing as either homodimeric or heterodimeric forms, catalyzes this head-to-tail condensation reaction with high specificity [6]. The enzyme demonstrates remarkable substrate selectivity, with kinetic parameters typically exhibiting Km values in the micromolar range for both substrates [7].

Monoterpene Cyclization

The third stage represents the most structurally diverse phase, wherein geranyl pyrophosphate undergoes complex carbocation-mediated cyclization reactions catalyzed by monoterpene synthases [8] [9]. These enzymes, classified within the Type I terpene synthase family and specifically the TPS-b subfamily for monoterpenes, contain the characteristic DDXXD and NSE/DTE metal-binding motifs essential for catalytic activity [10] [11].

Pinene Synthase Activity: The formation of pinene precursors occurs through stereospecific cyclization mechanisms. Research on pinene synthase from loblolly pine demonstrates the production of both (+)-α-pinene and (-)-β-pinene enantiomers from geranyl pyrophosphate, with enzymatic properties including molecular masses of approximately 60 kilodaltons and Km values of 3 micromolar for the substrate [12]. The reaction proceeds through a linalyl carbocation intermediate, which undergoes rapid rearrangement to form the characteristic bicyclic pinene structure [9].

Product Specificity: Structural analysis reveals that specific amino acid residues within the active site determine product selectivity. Mutations of aromatic residues can dramatically alter product profiles, converting pinene synthase to sabinene synthase with greater than 90% selectivity changes [9]. This plasticity suggests evolutionary mechanisms for terpene diversity generation through minimal genetic modifications.

Structural Modification and Oxidation

The final stage involves cytochrome P450-mediated oxidative modifications that transform pinene scaffolds into hydroxylated derivatives such as myrtanol [1] [13]. Beta-pinene epoxide serves as a key intermediate, undergoing isomerization reactions catalyzed by metal species to yield myrtanal and myrtenol in defined stoichiometric ratios [13] [14].

Computational studies indicate that β-pinene epoxide isomerization proceeds through four mechanistic steps, with thermodynamic analysis confirming spontaneous transformation to myrtanol derivatives [13]. The reaction selectivity depends on catalyst acidity, with mild acidic conditions favoring myrtanal formation at 66% selectivity [14].

Taxonomic Distribution in Plant Kingdom

The occurrence of (-)-cis-Myrtanol demonstrates a characteristic distribution pattern across major plant families, reflecting both phylogenetic relationships and ecological adaptations [15] [16] [17].

Gymnosperm Dominance

The Cupressaceae family represents the most significant source of (-)-cis-Myrtanol, particularly within the genus Chamaecyparis. These conifers exhibit specialized terpenoid biosynthetic capabilities that produce high concentrations of the compound as part of their chemical defense systems [16] [18] [17]. The distribution within this family correlates with specific ecological niches and defensive requirements against fungal pathogens and insect herbivores.

Phylogenetic analysis indicates that gymnosperm terpene synthases belong to the TPS-d subfamily, which encompasses mono-, sesqui-, and diterpene synthases with unique structural characteristics not found in angiosperms [11]. This subfamily specificity contributes to the distinctive monoterpene profiles observed in coniferous species.

Angiosperm Representation

Apiaceae family members, particularly Diplotaenia species, demonstrate limited but significant occurrence of (-)-cis-Myrtanol [19] [20]. The compound appears in aerial plant parts as part of the essential oil fraction, contributing to the family's characteristic aromatic properties and potential medicinal applications.

Myrtaceae family species, including various Eucalyptus taxa, contain myrtanol derivatives as major components of their essential oil profiles [21] [22]. The family shows preferential accumulation of trans-myrtanol isomers, with concentrations reaching 25% of total essential oil content in certain species [21].

Lamiaceae family representatives, specifically Thymus species, incorporate (-)-cis-Myrtanol as a significant component constituting up to 11.2% of essential oil composition [23] [24]. The presence correlates with enhanced antifungal activities and contributes to the family's traditional medicinal applications.

Asteraceae family includes Artemisia species that produce (-)-cis-Myrtanol as part of their complex terpenoid profiles [25] [26]. The compound exhibits antimicrobial properties against intestinal bacteria, supporting the family's ethnopharmacological uses.

Source Organisms

Chamaecyparis formosensis

Chamaecyparis formosensis Matsumura, commonly known as Taiwan red cypress or formosa cypress, represents the most extensively studied source of (-)-cis-Myrtanol. This endemic Taiwanese conifer demonstrates remarkable chemical consistency in compound production across different tissue types [16] [18] [17].

Heartwood Essential Oil Composition: Gas chromatography-mass spectrometry analysis reveals that heartwood essential oil contains (-)-cis-Myrtanol as a major component, constituting 14.0% of the total volatile fraction [16]. The compound co-occurs with myrtenol (18.4%), α-muurolol (13.8%), α-cadinol (12.7%), and chamaecynone (9.8%), forming a characteristic chemical signature for species identification [16].

Quantitative Variability: Semi-quantitative analysis demonstrates significant concentration variability, with (-)-cis-Myrtanol ratios ranging from 37.1 ± 19.8% in wood essential oils [17]. This variation reflects genetic diversity, environmental conditions, and tissue-specific expression patterns of biosynthetic enzymes.

Chemotaxonomic Significance: The presence of (-)-cis-Myrtanol serves as a reliable chemotaxonomic marker for distinguishing C. formosensis from closely related species such as C. obtusa var. formosana [27] [17]. Principal component analysis confirms (-)-cis-Myrtanol and chamaecynone as representative compounds for C. formosensis, enabling accurate species identification through chemical profiling [17].

Antifungal Properties: Essential oils containing (-)-cis-Myrtanol demonstrate potent antifungal activity against wood decay fungi including Laetiporus sulphureus and Trametes versicolor [18] [28]. The compound contributes to the natural durability properties that make C. formosensis wood valuable for construction and furniture applications [18].

Diplotaenia cachrydifolia

Diplotaenia cachrydifolia Boiss represents a significant apiaceous source of (-)-cis-Myrtanol with documented traditional medicinal applications [19] [20]. This species demonstrates distinct phytochemical characteristics that support its ethnopharmacological uses in southeastern Turkey.

Traditional Medicinal Applications: Local populations in Hakkâri Province utilize D. cachrydifolia for treating diverse ailments including diabetes, rheumatism, and scorpion stings [19]. The aerial parts of the plant serve as food sources, while roots provide medicinal preparations with anti-snake venom properties [19].

Biological Activity Profile: Ethanol extracts containing (-)-cis-Myrtanol exhibit broad-spectrum antimicrobial activity with minimum inhibitory concentration values ranging from 0.25 to 1.0 microliters per milliliter against various pathogenic microorganisms [19]. The extracts demonstrate high antioxidant activity with DPPH IC50 values of 2.5234 micrograms per milliliter for ethanol extracts [19].

Antigenotoxic Properties: Concentrated ethanol extracts provide protective effects against mitomycin C-induced genotoxicity in Allium cepa chromosomal aberration assays [19]. The protective mechanism involves dose-dependent reduction in chromosomal aberration frequency, suggesting potential applications in preventing DNA damage [19].

Phytochemical Diversity: The species produces a complex mixture of bioactive compounds including phenolic components with concentrations reaching 55.36 ± 0.035 micrograms per milliliter in ethanol extracts [19]. This chemical diversity contributes to the multifaceted biological activities observed in traditional and scientific applications.

Other Botanical Sources

Artemisia dracunculus (tarragon) serves as an important source of (-)-cis-Myrtanol with global distribution and significant research interest [29] [25] [26]. The compound contributes to the species' antimicrobial properties, demonstrating effectiveness against harmful intestinal bacteria including Bifidobacterium bifidum [30] [29].

Gas chromatography-mass spectrometry analysis of A. dracunculus essential oils confirms the presence of (-)-cis-Myrtanol alongside other bioactive terpenoids [31]. The compound exhibits antibacterial activity against various pathogenic strains including methicillin-resistant Staphylococcus aureus and antibiotic-resistant Pseudomonas aeruginosa [25].

Thymus tosevii represents a Mediterranean source where (-)-cis-Myrtanol constitutes 11.2% of essential oil composition [23] [24]. The compound contributes to potent antifungal activities, with essential oils demonstrating minimum inhibitory concentrations of 0.25-1.0 microliters per milliliter against diverse mycotoxigenic and phytopathogenic fungi [23].

Eucalyptus species, particularly E. cameldulensis and E. torquata, contain myrtanol derivatives as significant essential oil components [32] [21]. These Australian native species demonstrate trans-myrtanol as the predominant isomer, reaching concentrations of 25.0% in trunk bark essential oils of E. torquata [21].

Pinus armandi produces (-)-cis-Myrtanol as an induced defense compound following bark beetle infestation [33] [34]. The compound exhibits significant toxicity toward female Dendroctonus armandi, suggesting its role as a natural insecticide with potential applications in pest management strategies [33].